molecular formula C16H33F3O3Si B12546625 Triethoxy(10,10,10-trifluorodecyl)silane CAS No. 656834-54-7

Triethoxy(10,10,10-trifluorodecyl)silane

Cat. No.: B12546625
CAS No.: 656834-54-7
M. Wt: 358.51 g/mol
InChI Key: SSUYLRLVXJFMSX-UHFFFAOYSA-N
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Description

Triethoxy(10,10,10-trifluorodecyl)silane: is an organosilicon compound with the molecular formula C16H33F3O3Si . It is characterized by the presence of a trifluorodecyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triethoxy(10,10,10-trifluorodecyl)silane typically involves the reaction of 10,10,10-trifluorodecanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

10,10,10-trifluorodecanol+triethoxysilaneThis compound\text{10,10,10-trifluorodecanol} + \text{triethoxysilane} \rightarrow \text{this compound} 10,10,10-trifluorodecanol+triethoxysilane→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Triethoxy(10,10,10-trifluorodecyl)silane undergoes various chemical reactions, including:

    Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Triethoxy(10,10,10-trifluorodecyl)silane is used as a precursor in the synthesis of fluorinated silanes and siloxanes. These compounds are valuable in the development of hydrophobic and oleophobic coatings .

Biology and Medicine: In biological research, this compound is used to modify surfaces to create biocompatible and non-fouling surfaces. This is particularly useful in the development of medical devices and implants .

Industry: The compound is employed in the production of specialty coatings and adhesives. Its unique properties make it suitable for applications requiring resistance to water, oils, and other contaminants .

Mechanism of Action

The mechanism of action of triethoxy(10,10,10-trifluorodecyl)silane primarily involves its ability to form strong bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds with surfaces. This results in the formation of durable and stable coatings. The trifluorodecyl group imparts hydrophobic and oleophobic properties to the surface, making it resistant to water and oils .

Comparison with Similar Compounds

Uniqueness: Triethoxy(10,10,10-trifluorodecyl)silane is unique due to the presence of the trifluorodecyl group, which imparts superior hydrophobic and oleophobic properties compared to other similar compounds. This makes it particularly valuable in applications requiring high resistance to water and oils .

Properties

CAS No.

656834-54-7

Molecular Formula

C16H33F3O3Si

Molecular Weight

358.51 g/mol

IUPAC Name

triethoxy(10,10,10-trifluorodecyl)silane

InChI

InChI=1S/C16H33F3O3Si/c1-4-20-23(21-5-2,22-6-3)15-13-11-9-7-8-10-12-14-16(17,18)19/h4-15H2,1-3H3

InChI Key

SSUYLRLVXJFMSX-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCCCCCCC(F)(F)F)(OCC)OCC

Origin of Product

United States

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